
((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cystinyl-bis-glycine is a dipeptide intermediate in the synthesis of oxidized glutathione. It is composed of two cysteinylglycine peptides linked by a disulfide bond. This compound is formed via nonenzymatic oxidation of cysteinylglycine, a glutathione catabolite produced by γ-glutamyl transpeptidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cystinyl-bis-glycine can be synthesized through the nonenzymatic oxidation of cysteinylglycine. The reaction involves the formation of a disulfide bond between two cysteinylglycine molecules .
Industrial Production Methods: The use of disulfide synthons, such as Boc-Cys-OPfp, can facilitate the formation of peptide chains in a natural parallel alignment .
Chemical Reactions Analysis
Types of Reactions: Cystinyl-bis-glycine undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Nonenzymatic oxidation of cysteinylglycine to form cystinyl-bis-glycine.
Reduction: Reduction of the disulfide bond using reagents like dithiothreitol.
Hydrolysis: Hydrolysis by cytosolic leucyl aminopeptidase, which exhibits cysteinylglycinase activity.
Major Products:
Oxidation: Cystinyl-bis-glycine.
Reduction: Cysteinylglycine.
Hydrolysis: Cysteinylglycine and other glutathione catabolites.
Scientific Research Applications
Cystinyl-bis-glycine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
Cystinyl-bis-glycine exerts its effects primarily through its role in glutathione metabolism. It is formed via the nonenzymatic oxidation of cysteinylglycine, a glutathione catabolite. The compound is hydrolyzed by cytosolic leucyl aminopeptidase, which exhibits cysteinylglycinase activity. This hydrolysis is a step in the metabolism of glutathione and glutathione S-conjugates .
Comparison with Similar Compounds
Cysteinylglycine: A precursor to cystinyl-bis-glycine, involved in glutathione metabolism.
S-nitrosocysteinylglycine: Another derivative of cysteinylglycine, involved in nitric oxide signaling.
Bimane-S-cysteinylglycine: A fluorescent derivative used in biochemical assays.
Uniqueness: Cystinyl-bis-glycine is unique due to its formation via nonenzymatic oxidation and its role as an intermediate in the synthesis of oxidized glutathione. Its involvement in glutathione metabolism and the mercapturic acid pathway distinguishes it from other similar compounds .
Properties
CAS No. |
7729-20-6 |
|---|---|
Molecular Formula |
C10H18N4O6S2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H18N4O6S2/c11-5(9(19)13-1-7(15)16)3-21-22-4-6(12)10(20)14-2-8(17)18/h5-6H,1-4,11-12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18)/t5-,6-/m0/s1 |
InChI Key |
KDJVKDYFFTWHBO-WDSKDSINSA-N |
SMILES |
C(C(C(=O)NCC(=O)O)N)SSCC(C(=O)NCC(=O)O)N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)N)SSC[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)SSCC(C(=O)NCC(=O)O)N |
Key on ui other cas no. |
7729-20-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


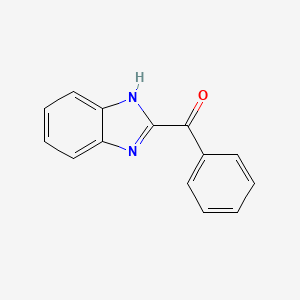

![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)

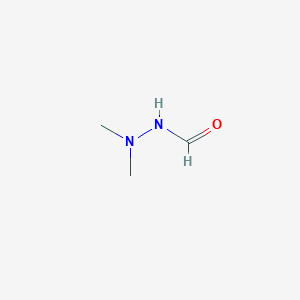
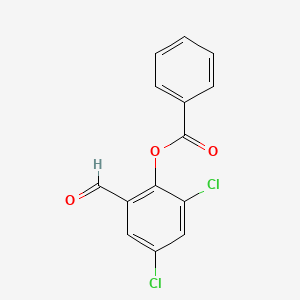

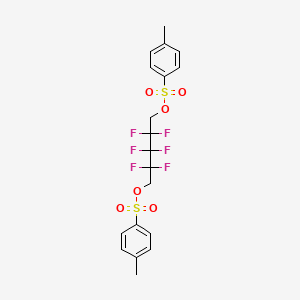
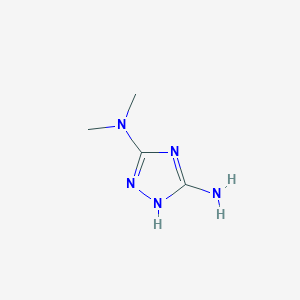


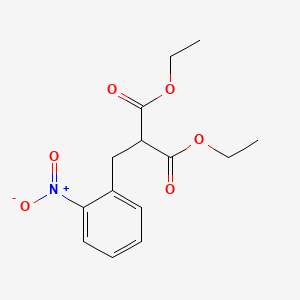
![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

